N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C19H16N2O4 and its molecular weight is 336.347. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been found to have interesting pharmaceutical and biological activities . They have been valuable in drug research and development .
Mode of Action
For instance, some 4-hydroxy-2-quinolones have been found to inhibit the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .
Biochemical Pathways
For example, 4-hydroxy-2-quinolones have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
Pharmacokinetics
For instance, 4-hydroxy-2-quinolones have been found to have unique pharmacokinetic properties that make them valuable in drug research and development .
Result of Action
For example, some 4-hydroxy-2-quinolones have been found to have anti-inflammatory properties , while others have shown antitumor activities .
Action Environment
For instance, the heterocyclization of certain compounds under anhydrous conditions has been found to occur exclusively by the pathway of the quinoline ring formation .
Properties
IUPAC Name |
N-(4-methyl-2-oxo-1H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-11-8-18(22)21-14-9-12(6-7-13(11)14)20-19(23)17-10-24-15-4-2-3-5-16(15)25-17/h2-9,17H,10H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQMBQWOIHWQRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.